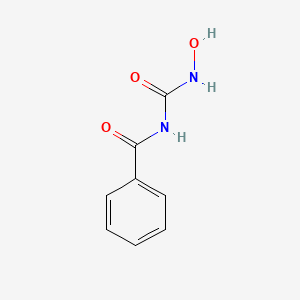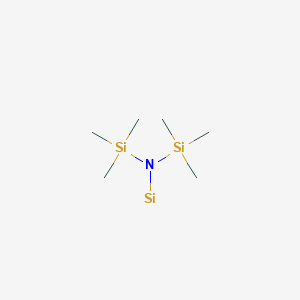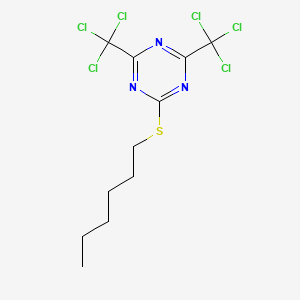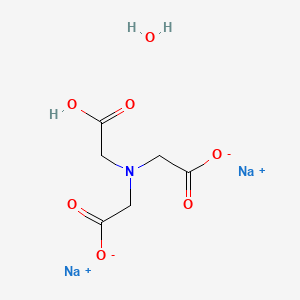
Disodium nitrilotriacetate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium nitrilotriacetate monohydrate is a chemical compound with the formula C₆H₇NO₆Na₂·H₂O. It is a derivative of nitrilotriacetic acid, which is a colorless solid. This compound is widely used as a chelating agent, meaning it can form stable complexes with metal ions such as calcium, copper, and iron .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium nitrilotriacetate monohydrate is synthesized from nitrilotriacetic acid. The production involves the neutralization of nitrilotriacetic acid with sodium hydroxide, followed by crystallization to obtain the monohydrate form .
Industrial Production Methods: Industrial production of nitrilotriacetic acid, the precursor to this compound, involves the reaction of ammonia, formaldehyde, and sodium cyanide or hydrogen cyanide. This process yields nitrilotriacetic acid, which is then neutralized with sodium hydroxide to produce disodium nitrilotriacetate .
Analyse Chemischer Reaktionen
Types of Reactions: Disodium nitrilotriacetate monohydrate primarily undergoes complexation reactions due to its chelating properties. It forms stable complexes with various metal ions, including calcium, copper, and iron .
Common Reagents and Conditions: The common reagents used in these reactions include metal salts such as calcium chloride, copper sulfate, and ferric chloride. The reactions typically occur in aqueous solutions under mild conditions .
Major Products Formed: The major products formed from these reactions are metal-nitrilotriacetate complexes. For example, when disodium nitrilotriacetate reacts with copper sulfate, it forms a copper-nitrilotriacetate complex .
Wissenschaftliche Forschungsanwendungen
Disodium nitrilotriacetate monohydrate has a wide range of applications in scientific research:
Wirkmechanismus
Disodium nitrilotriacetate monohydrate exerts its effects through its ability to form stable complexes with metal ions. The compound acts as a tripodal tetradentate ligand, meaning it can bind to a metal ion at four coordination sites. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Ethylenediaminetetraacetic acid (EDTA): Like disodium nitrilotriacetate, EDTA is a widely used chelating agent.
Iminodiacetic acid: This compound is another chelating agent but has fewer coordination sites compared to disodium nitrilotriacetate.
Ethylenediaminedisuccinic acid (EDDS): EDDS is a biodegradable chelating agent that is considered more environmentally friendly than disodium nitrilotriacetate.
Uniqueness: Disodium nitrilotriacetate monohydrate is unique due to its specific coordination chemistry and its ability to form stable complexes with a wide range of metal ions. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance .
Eigenschaften
CAS-Nummer |
23255-03-0 |
|---|---|
Molekularformel |
C6H9NNa2O7 |
Molekulargewicht |
253.12 g/mol |
IUPAC-Name |
disodium;2-[carboxylatomethyl(carboxymethyl)amino]acetate;hydrate |
InChI |
InChI=1S/C6H9NO6.2Na.H2O/c8-4(9)1-7(2-5(10)11)3-6(12)13;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;;1H2/q;2*+1;/p-2 |
InChI-Schlüssel |
GVFFJAGZCMFNEI-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


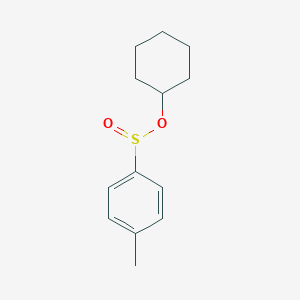
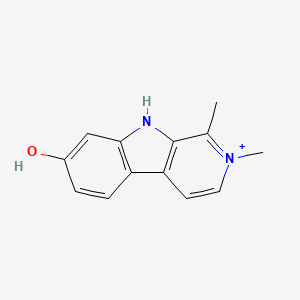
![N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide](/img/structure/B14704796.png)
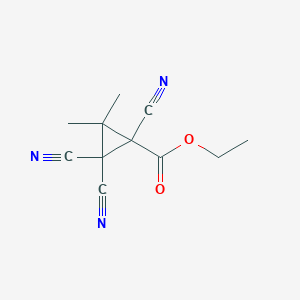
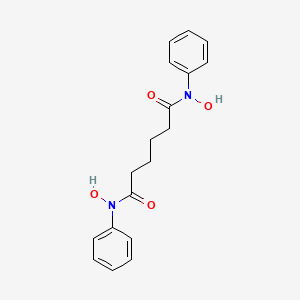
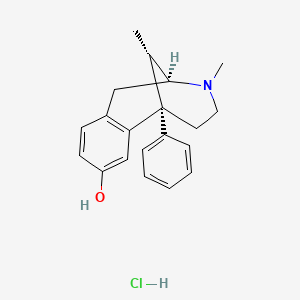
![4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14704812.png)
![[5-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)furan-2-yl]methanol](/img/structure/B14704819.png)
![2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol](/img/structure/B14704822.png)
